![molecular formula C21H31NO B119169 1-Methyl-2-undecylquinolin-4(1H)-one CAS No. 59443-02-6](/img/structure/B119169.png)
1-Methyl-2-undecylquinolin-4(1H)-one
Overview
Description
1-Methyl-2-undecylquinolin-4(1H)-one (M2UQ) is an organic compound that is used in a variety of scientific research applications. It is a quinoline derivative, which is a type of heterocyclic aromatic compound that contains an aromatic ring of five carbon atoms and two nitrogen atoms. M2UQ has been studied for its potential as a therapeutic agent and for its role in various biochemical and physiological processes.
Scientific Research Applications
Synthetic Routes and Structural Studies
- Suzuki et al. (1977) described the synthesis of aminocarbostyrils, compounds structurally related to 1-Methyl-2-undecylquinolin-4(1H)-one, and their potential antiallergic activity (Suzuki et al., 1977).
- Mphahlele et al. (2002) conducted spectroscopic and computational studies on 2-aryl-3-bromoquinolin-4(1H)-ones, offering insights into the structural characteristics of such compounds (Mphahlele et al., 2002).
Advanced Synthesis Techniques
- Chen et al. (2015) explored an efficient synthesis method for dihydroquinazolin-4(1H)-one derivatives, which are structurally similar, using environmentally friendly techniques (Chen et al., 2015).
Potential Biological Applications
- Carling et al. (1997) synthesized 4-substituted-3-phenylquinolin-2(1H)-ones, indicating their potential as NMDA receptor antagonists, highlighting a possible neurological application (Carling et al., 1997).
- Cui et al. (2017) studied a quinazolin-4-yl derivative for its anticancer properties, disrupting tumor vasculature, suggesting a related application for 1-Methyl-2-undecylquinolin-4(1H)-one analogs (Cui et al., 2017).
Chemical Behavior and Interaction Studies
- Hömme et al. (2000) investigated the DNA damaging effects of 4-nitroquinoline-1-oxide, providing insights into the interaction of quinoline derivatives with biological molecules (Hömme et al., 2000).
Material Science Applications
- Hussein et al. (2016) synthesized quinolinone derivatives and evaluated them as antioxidants in lubricating grease, suggesting possible industrial applications (Hussein et al., 2016).
properties
IUPAC Name |
1-methyl-2-undecylquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIHBZFNMQLPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415762 | |
Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59443-02-6 | |
Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one to bovine serum albumin (BSA)?
A1: The research article focuses on the isolation and purification of various quinolone alkaloids, including 1-Methyl-2-undecylquinolin-4(1H)-one, from the fruit of Tetradium ruticarpum. [] While the article mentions evaluating the binding affinities of the isolated alkaloids to BSA, it doesn't provide specific data on the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one itself.
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